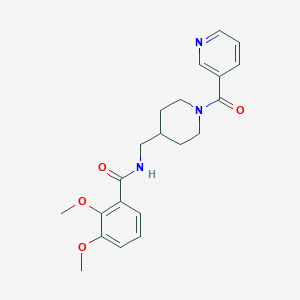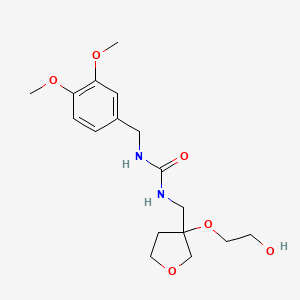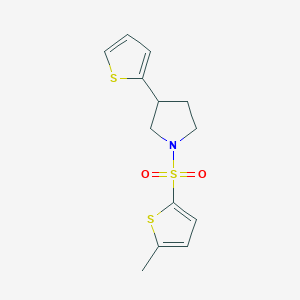
5-(3-Benzoylthioureido)-2-hydroxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Benzoylthioureido)-2-hydroxybenzoic acid is a compound that belongs to the class of thiourea derivatives. Thiourea and its derivatives have been widely used in various research and technological applications, including the pharmaceutical industry, as catalysts in chemical reactions, and for the extraction of toxic metals using a solid-supported liquid membrane system . This compound is characterized by its unique structure, which includes a benzoyl group attached to a thiourea moiety, and a hydroxybenzoic acid backbone.
作用机制
Target of Action
The primary target of 5-(3-Benzoylthioureido)-2-hydroxybenzoic acid is the Sterol-regulatory element binding proteins (SREBPs), which are major transcription factors that regulate liver lipid biosynthesis . This compound has been shown to inhibit the SREBP-1c pathway .
Mode of Action
The compound interacts with its targets by inhibiting the activity of SRE-containing promoter in a dose-dependent manner . This interaction results in a significant reduction in the mRNA levels of SREBP-1C and SREBP-2, and their downstream genes .
Biochemical Pathways
The affected biochemical pathway is the SREBP-1c pathway, which regulates lipid biosynthesis in the liver . The compound’s action leads to a dose-dependent increase in the phosphorylation of AMPK and regulatory-associated protein of mTOR (Raptor), and suppresses the phosphorylation of mTOR in insulin-treated hepatocytes . This suggests that the lipid-lowering effects of the compound may result from the suppression of mTORC1, which regulates SREBP-1c transcription .
Pharmacokinetics
It’s worth noting that the compound’s lipid-lowering effects were observed in diet-induced obesity (dio) mice that were treated with the compound (15 mg·kg-1·d-1, po) for 7 weeks .
Result of Action
The molecular and cellular effects of the compound’s action include amelioration of lipid metabolism and improved glucose tolerance in DIO mice . In HepG2 cells and insulin-treated hepatocytes, the compound dose-dependently inhibited lipid synthesis . Furthermore, the compound increased the ADP/ATP ratio in insulin-treated hepatocytes .
Action Environment
The compound’s effects were observed in the context of diet-induced obesity in mice , suggesting that diet and metabolic state may influence its efficacy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Benzoylthioureido)-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with benzoyl isothiocyanate. The reaction is carried out in a suitable solvent, such as dry acetone, under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:
[ \text{2-Hydroxybenzoic acid} + \text{Benzoyl isothiocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-(3-Benzoylthioureido)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiourea derivatives.
科学研究应用
5-(3-Benzoylthioureido)-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a ligand in the formation of metal complexes, which are studied for their catalytic properties.
Biology: Investigated for its potential antiviral, cytotoxic, and antifungal activities.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the extraction of toxic metals and as a catalyst in various chemical reactions.
相似化合物的比较
Similar Compounds
4-(3-Benzoylthioureido)benzoic acid: Similar structure but with a different position of the hydroxy group.
2-(3-Benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid: Contains a benzothiophene ring instead of a benzoic acid backbone.
Uniqueness
5-(3-Benzoylthioureido)-2-hydroxybenzoic acid is unique due to its specific structural features, which include the hydroxybenzoic acid backbone and the benzoylthioureido moiety
属性
IUPAC Name |
5-(benzoylcarbamothioylamino)-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c18-12-7-6-10(8-11(12)14(20)21)16-15(22)17-13(19)9-4-2-1-3-5-9/h1-8,18H,(H,20,21)(H2,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXWNCFSXXHNAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-allyl-N-(sec-butyl)-2-(2-((4-fluorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2825115.png)
![Ethyl 6-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]pyridine-2-carboxylate](/img/structure/B2825116.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2825120.png)
![2-(Methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2825121.png)
![3-{[3-(Dimethylamino)propyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B2825125.png)
![3-[2,4-bis(dimethylamino)pyrimidin-5-yl]-1-(3,5-difluorophenyl)urea](/img/structure/B2825126.png)


